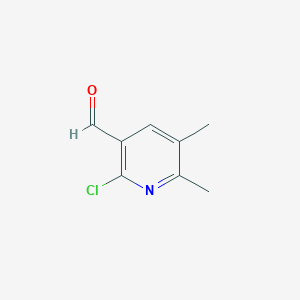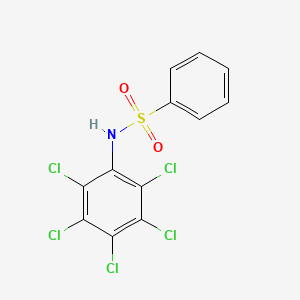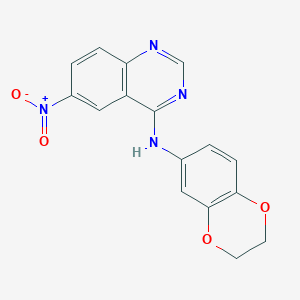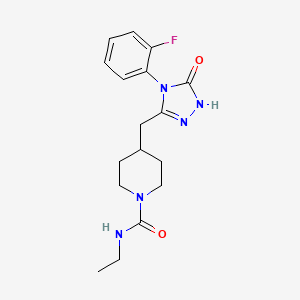
2-氯-5,6-二甲基烟酰醛
描述
2-Chloro-5,6-dimethylnicotinaldehyde is a chemical compound with the molecular formula C8H8ClNO . It is used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of 2-Chloro-5,6-dimethylnicotinaldehyde involves several steps . A mixture of 2-chloro-3-cyano-5,6-dimethylpyridine, semicarbazide hydrochloride, sodium acetate, water, and methanol is hydrogenated using a Raney nickel catalyst . The mixture is then added to water and filtered. The solid filtered off is suspended in water, and concentrated hydrochloric acid is added. The mixture is heated, formalin is added, and the mixture is heated again and allowed to cool. Sodium acetate and water are added, and the mixture is extracted with ether. The extracts are washed with 5% aqueous potassium carbonate and evaporated to give 2-chloro-5,6-dimethyl-3-pyridinecarboxaldehyde .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5,6-dimethylnicotinaldehyde is represented by the SMILES notation Cc1cc(c(nc1C)Cl)C=O . The InChI representation is InChI=1S/C8H8ClNO/c1-5-3-7(4-11)8(9)10-6(5)2/h3-4H,1-2H3 .
科学研究应用
络合物形成和生物活性
2-氯-5,6-二甲基烟酰醛已经在与二价和稀土金属形成络合物的背景下进行了研究。这些络合物已被研究其稳定性常数和潜在的生物活性,包括抗菌、抗结核、抗真菌和抗凝作用 (Athawale & Nerkar, 2000).
化学合成应用
该化合物已用于新型合成路线。例如,它作为 2-氯-N,N-二甲基烟酰胺合成的中间体,展示了其在促进复杂有机分子开发中的作用 (Xiao-hua, 2013).
除草剂应用
2-氯-5,6-二甲基烟酰醛衍生物已被研究其除草剂特性。吡啶环上氯原子的位置变化显着影响其生物学特性,影响其出苗后和出苗前除草剂活性 (Andrea et al., 1990).
光物理和光化学性质
研究还深入探讨了 2-氯-5,6-二甲基烟酰醛衍生物的光物理和光化学性质。例如,对酞菁衍生物的研究表明它们在光动力疗法 (PDT) 应用中的潜力 (Demirbaş et al., 2017).
分子和晶体结构研究
源自 2-氯-5,6-二甲基烟酰醛的化合物的分子和晶体结构已被分析,有助于理解其化学性质和潜在转化 (Koval’ et al., 2017).
热力学性质
研究还集中在 2-氯-5,6-二甲基烟酰醛及其衍生物的热力学性质上,提供了对其在各种条件下的物理特性的见解 (Sun et al., 2005).
属性
IUPAC Name |
2-chloro-5,6-dimethylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-7(4-11)8(9)10-6(5)2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJHNAWMJMJMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,6-dimethylnicotinaldehyde | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-fluoro-3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2434950.png)

![4-(4-Methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B2434952.png)

![N-[2-(2,4-dichlorophenoxy)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B2434958.png)
![3-methyl-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2434959.png)




![4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile](/img/structure/B2434969.png)
![Heptyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate](/img/structure/B2434970.png)

![7-allyl-1-(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2434973.png)